2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride
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Overview
Description
2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride is a chemical compound with the formula C8H6FNO3S . It is used in the synthesis of other organic compounds . The compound is a derivative of benzoxazole, a type of heterocyclic compound that contains a benzene ring fused to an oxazole ring .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride consists of a benzoxazole ring substituted with a methyl group at the 2-position and a sulfonyl fluoride group at the 6-position . The empirical formula is C8H6FNO3S .Chemical Reactions Analysis
Benzoxazoles, including 2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride, can undergo various chemical reactions. For instance, they can undergo intramolecular cyclocondensation to form a six-membered heterocycle . They can also participate in reductive coupling/annulation reactions with benzaldehydes .Scientific Research Applications
Anticancer Activity
Benzoxazole derivatives, including 2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride, have been extensively studied for their potential anticancer properties. These compounds can target various metabolic pathways and cellular processes involved in cancer pathology. Recent studies have shown that certain benzoxazole derivatives possess potent anticancer activity, making them promising candidates for drug development .
Antimicrobial and Antifungal Uses
The antimicrobial and antifungal activities of benzoxazole derivatives are well-documented. They have been evaluated against a range of bacteria and fungi, showing effectiveness comparable to established antibiotics like ofloxacin and antifungals like fluconazole. This makes them valuable for developing new treatments against resistant strains of microorganisms .
HIV Treatment Research
2-Methylbenzoxazole is a key intermediate in the synthesis of HIV-reverse transcriptase inhibitors, such as L-696,299. The sulfonyl fluoride group in 2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride could potentially be utilized in similar ways, contributing to the development of new HIV treatments .
Development of Dyes
In the industrial sector, 2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes. The sulfonyl fluoride group in the compound under discussion may offer additional reactive sites, potentially leading to the development of novel dyes with unique properties for various applications .
Pharmaceutical Intermediates
Benzoxazole derivatives serve as intermediates in the synthesis of a wide range of pharmaceuticals. The structural makeup of these compounds allows for efficient interaction with biological targets, which is crucial in drug design and development .
Inhibition of Enzymatic Activity
The benzoxazole core structure is known to inhibit various enzymes implicated in disease states. For instance, benzoxazole derivatives have been shown to inhibit Rho-kinase, which plays a role in cardiovascular diseases. The specific sulfonyl fluoride group in 2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride could be explored for similar inhibitory activities .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been known to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzoxazole derivatives are known to undergo intramolecular cyclocondensation to form a six-membered heterocycle . This structural transformation could potentially influence its interaction with its targets.
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been associated with a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3S/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQALOOAGILHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137643-58-2 |
Source
|
Record name | 2-methyl-1,3-benzoxazole-6-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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